molecular formula C20H16N4O2 B7169051 N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No.: B7169051
M. Wt: 344.4 g/mol
InChI Key: JLVKAGNZNJYDBF-UHFFFAOYSA-N
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Description

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is a complex organic compound featuring an imidazole ring fused with an isoquinoline structure

Properties

IUPAC Name

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-24-10-9-21-18(24)14-6-4-7-15(11-14)22-20(26)17-12-13-5-2-3-8-16(13)19(25)23-17/h2-12H,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVKAGNZNJYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and cellular processes. The isoquinoline structure can interact with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative used as a solvent and catalyst.

    Isoquinoline: A parent compound of the isoquinoline structure, used in the synthesis of various alkaloids and pharmaceuticals.

    N-Phenylimidazole: A compound with similar structural features, used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

N-[3-(1-methylimidazol-2-yl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is unique due to its combined imidazole and isoquinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

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